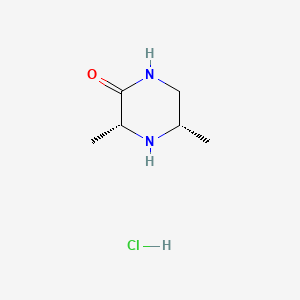
(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride typically involves the stereoselective reduction of diketones or the cyclization of appropriate precursors. One common method includes the reduction of diketones using diketoreductase enzymes, which offer high stereoselectivity and efficiency . Another approach involves the nucleophilic substitution reactions where aromatic carboxylic acids react with piperazine derivatives .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their cost-effectiveness and environmental benefits. The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different stereoisomers or reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially in the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include diketoreductase enzymes for reduction, aromatic carboxylic acids for substitution, and oxidizing agents like hydrogen peroxide for oxidation .
Major Products Formed
The major products formed from these reactions include various stereoisomers, N-oxides, and substituted derivatives, which can have different biological and chemical properties .
Scientific Research Applications
(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antifungal, and urease inhibitory activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-1-Benzyl-3,5-dimethylpiperazine: Similar in structure but with a benzyl group, used in neurology research.
Sparfloxacin derivatives: Contain the (3R,5S)-3,5-dimethylpiperazine moiety and are used for their antimicrobial properties.
Uniqueness
(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block and its diverse applications in various fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C6H13ClN2O |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
(3R,5S)-3,5-dimethylpiperazin-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-4-3-7-6(9)5(2)8-4;/h4-5,8H,3H2,1-2H3,(H,7,9);1H/t4-,5+;/m0./s1 |
InChI Key |
VVLJWRYGOHFHBT-UYXJWNHNSA-N |
Isomeric SMILES |
C[C@H]1CNC(=O)[C@H](N1)C.Cl |
Canonical SMILES |
CC1CNC(=O)C(N1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]cyclohexyl]acetic acid](/img/structure/B13900050.png)
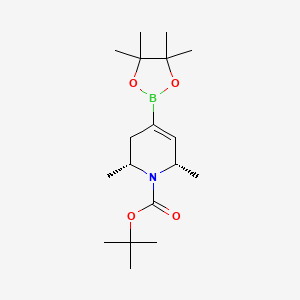

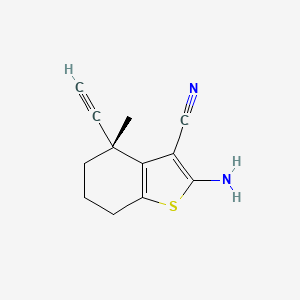
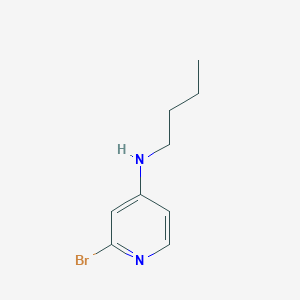
![Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13900078.png)

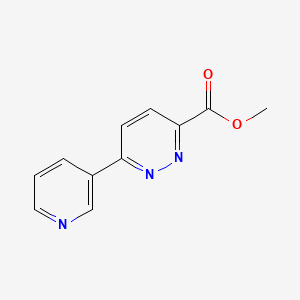

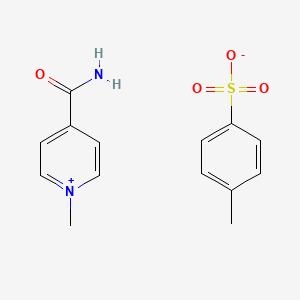
![2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one](/img/structure/B13900109.png)
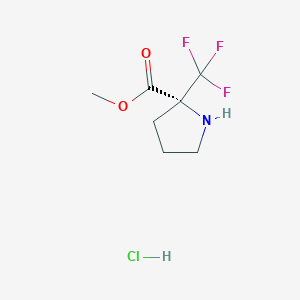
![methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B13900122.png)
